3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the use of Suzuki–Miyaura cross-coupling reactions. This method is efficient and allows for the arylation of pyrazolo[1,5-a]pyrimidine derivatives. The reaction generally starts with a brominated pyrazolo[1,5-a]pyrimidine precursor, which undergoes coupling with aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Diethoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- 1-(3′,4′-Diethoxyphenyl)-1,3-dihydroxy-2-(4′'-methoxyphenyl)-propane
Uniqueness
Compared to similar compounds, 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This specific arrangement of ethoxy and methoxy groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-28-21-11-8-17(12-22(21)29-5-2)20-14-25-26-15-18(13-24-23(20)26)16-6-9-19(27-3)10-7-16/h6-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXKREPMUBVSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587526 | |
Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-73-2 | |
Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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